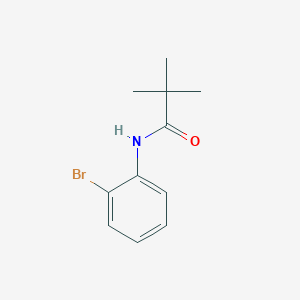

N-(2-bromophenyl)-2,2-dimethylpropanamide

Description

Ubiquity and Importance of N-Aryl Amides in Contemporary Organic Synthesis

The N-aryl amide linkage is a fundamental structural motif found in a vast array of important organic molecules. These compounds are prevalent in nature and are critical functional components in the agrochemical, pharmaceutical, and materials industries. rsc.org Their widespread significance has made amide synthesis one of the most frequently performed reactions in organic chemistry. nih.govacs.orgresearchgate.net

N-aryl amides serve as crucial building blocks and intermediates for creating more complex molecules, including drugs, fine chemicals, and bioactive compounds like peptides and proteins. rsc.orgwjpmr.com The formation of the carbon-nitrogen (C-N) bond is a key step in their synthesis, with transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, being particularly prominent methods. wjpmr.com The development of efficient and sustainable methods for creating these amide bonds remains an active area of research, with newer approaches focusing on green solvents like water and readily available catalysts like iron. rsc.org

The inherent stability of the amide bond, combined with the diverse functionalities that can be incorporated into the aryl ring and the amide's acyl group, allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This versatility is why N-aryl amides are integral to the development of new medicines and advanced materials.

Rationale for Dedicated Research into N-(2-bromophenyl)-2,2-dimethylpropanamide and its Structural Analogues

Research into specific molecules like this compound is driven by its potential as a versatile intermediate in the synthesis of more complex target molecules. The presence of a bromine atom on the phenyl ring is particularly significant, as it provides a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the attachment of other molecular fragments.

The study of this compound and its structural analogues—molecules with variations in the substitution pattern on the aromatic ring or modifications to the amide group—is crucial for several reasons:

Exploring Structure-Activity Relationships: By synthesizing and evaluating analogues such as N-(4-bromophenyl)-2,2-dimethylpropanamide or N-(2-acetyl-4-bromophenyl)-2,2-dimethylpropanamide, chemists can understand how specific structural changes influence a molecule's properties and biological activity. nih.govsigmaaldrich.com

Developing Novel Synthetic Routes: The unique steric hindrance from the 2,2-dimethylpropanamide (pivalamide) group can influence reaction outcomes. Studying its reactivity helps in developing new synthetic methods that can be applied to other challenging chemical structures.

Scaffolding for Pharmaceutical Development: The N-aryl amide core is a common scaffold in drug discovery. For instance, related structures have been used as precursors in the synthesis of compounds investigated for potential antidiabetic properties. nih.gov The N-(2-bromophenyl) amide moiety can be incorporated into larger, more complex molecules to explore their therapeutic potential. nih.gov

The systematic investigation of this compound and its analogues contributes to the fundamental understanding of chemical reactivity and provides the building blocks for creating novel compounds with potentially useful applications in medicine and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65854-92-4 |

| SMILES | CC(C)(C)C(=O)NC1=CC=CC=C1Br |

| InChI Key | KVXJJCVTWLZHOX-UHFFFAOYSA-N |

Data sourced from PubChem CID 357675. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXJJCVTWLZHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326799 | |

| Record name | N-(2-bromophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-92-4 | |

| Record name | N-(2-Bromophenyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65854-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N 2 Bromophenyl 2,2 Dimethylpropanamide and Its Congeners

Radical Reaction Pathways in N-(2-halogenoalkanoyl)-Substituted Anilides

N-(2-halogenoalkanoyl)-substituted anilides, including N-(2-bromophenyl)-2,2-dimethylpropanamide, are valuable precursors for the synthesis of heterocyclic compounds through radical reactions. The nature of the substituents on the aniline (B41778) ring and the nitrogen atom, as well as the reaction conditions, significantly influence the outcome of these reactions.

Intramolecular Radical Cyclization to Form Indolone Frameworks

The intramolecular radical cyclization of N-(2-halogenoalkanoyl)-substituted anilides is a key method for constructing indolone (oxindole) frameworks. researchgate.net Studies have shown that treating compounds like N-(2-bromo-2-methylpropanoyl)-N-alkylanilines with radical initiators such as tributyltin hydride (Bu3SnH) and 2,2'-azobis(isobutyronitrile) (AIBN) can lead to the formation of the corresponding indolones. researchgate.net However, this cyclization is often in competition with a simple reduction of the carbon-halogen bond. researchgate.net

The success of the cyclization is highly dependent on the substitution pattern. For instance, N-alkylation of the anilide is generally crucial for the cyclization to proceed efficiently. N-unsubstituted anilides tend to yield only the reduction products. researchgate.net This suggests that the conformation of the radical intermediate plays a critical role, with N-alkylation favoring a geometry that facilitates the intramolecular attack on the aromatic ring.

Alternative methods for initiating this radical cyclization have been explored, including the use of nickel powder and triethylborane (B153662) (Et3B), which can offer milder reaction conditions. researchgate.net Furthermore, photochemical methods have been investigated. Irradiation of N-(2-bromo-2-methylpropananilides) can also induce cyclization to form indolones. semanticscholar.org

Recent advancements have focused on visible-light-mediated, transition-metal-free intramolecular reductive cyclization protocols. nih.govrsc.org For example, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) under visible light irradiation has been shown to effectively promote the cyclization of N-allyl-N-2-haloanilines to form functionalized indolines. nih.govrsc.org This approach is attractive due to its mild conditions and avoidance of toxic tin reagents.

Below is a table summarizing the outcomes of radical cyclization reactions under different conditions.

| Reactant Type | Reagent/Condition | Major Product(s) | Key Observation |

| N-alkyl-N-(2-bromoalkanoyl)anilides | Bu3SnH, AIBN | Indolones and reduction products | N-alkylation is crucial for cyclization. researchgate.net |

| N-unsubstituted N-(2-bromoalkanoyl)anilides | Bu3SnH, AIBN | Reduction products only | Lack of N-substitution disfavors cyclization. researchgate.net |

| N-(2-bromoalkanoyl)anilides | Ni powder | Indolones and reduction products | Alternative to tin-based reagents. researchgate.net |

| N-(2-bromoalkanoyl)anilides | Et3B | Indolones and reduction products | Milder reaction conditions. researchgate.net |

| N-allyl-N-(2-iodoaryl)acetamides | TTMSS, visible light | Functionalized indolines | Transition-metal-free cyclization. nih.govrsc.org |

Nucleophilic Substitution Reactivity of Brominated Amide Systems

The bromine atom on the phenyl ring of this compound introduces a site for nucleophilic substitution reactions. While direct aromatic nucleophilic substitution (SNAr) on an unactivated aryl bromide is generally difficult, transition metal-catalyzed cross-coupling reactions provide a powerful avenue for functionalization.

For instance, palladium-catalyzed reactions such as the Buchwald-Hartwig amination or Suzuki coupling could be employed to replace the bromine atom with nitrogen-based nucleophiles or organoboron reagents, respectively. These reactions would proceed through a mechanism involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation (in the case of Suzuki coupling) or reaction with the nucleophile, and concluding with reductive elimination to yield the product and regenerate the catalyst.

The bulky 2,2-dimethylpropanamide (pivalamide) group at the ortho position can exert steric hindrance, potentially influencing the rate and efficiency of these cross-coupling reactions. This steric effect can be both detrimental, by slowing down the reaction, or beneficial, by promoting certain regioselective outcomes in more complex substrates.

Oxidative Transformations of Anilide Derivatives

The anilide moiety is susceptible to oxidative transformations. The electrochemical oxidation of anilide derivatives can proceed via different mechanisms depending on the reaction conditions and the structure of the substrate. mdpi.com For many aniline derivatives, oxidation involves the formation of a radical cation as the initial step. mdpi.com This intermediate can then undergo further reactions, such as deprotonation or reaction with other species in the medium.

In the context of this compound, the presence of the electron-withdrawing bromine atom and the amide group would influence the oxidation potential of the aromatic ring. The microsomal cytochrome P-450 monooxygenase system, for example, is known to catalyze the dealkylation of secondary and tertiary amines and amides through an oxidative pathway. mdpi.com While this compound is a secondary amide, related oxidative processes could potentially lead to hydroxylation of the aromatic ring or transformation of the amide group.

Mechanistic Insights from Metallaphotocatalysis in Aryl Amide Hydroxylation

Recent advancements in metallaphotocatalysis have enabled the direct hydroxylation of aryl amides, a transformation that is challenging to achieve through traditional methods. nih.gov This process often involves the combination of a photocatalyst and a transition metal catalyst.

A plausible mechanism for the ortho-hydroxylation of anilides, guided by a directing group like the N-pivaloyl group in this compound, involves several key steps. nih.gov Under visible light irradiation, a photocatalyst is excited to a higher energy state. This excited photocatalyst can then engage in an electron transfer process, either oxidizing or reducing the transition metal catalyst or another species in the reaction mixture.

In one proposed pathway, the excited photocatalyst initiates a catalytic cycle involving a transition metal, such as ruthenium or nickel. nih.govacs.org The transition metal can coordinate to the amide oxygen, directing the subsequent C-H activation at the ortho position of the phenyl ring. An oxidant, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), is often required to facilitate the hydroxylation step, which may proceed through a high-valent metal-oxo species or a radical mechanism. The photocatalyst's role is to continuously regenerate the active state of the transition metal catalyst. acs.org

Kinetic and spectroscopic studies are crucial in elucidating the intricate details of these metallaphotocatalytic cycles, including identifying the resting states of the catalysts and the mechanism of catalyst activation and turnover. acs.org

Theoretical and Experimental Kinetic Studies on Amide Bond Formation Mechanisms

The formation of the amide bond in this compound from 2-bromoaniline (B46623) and 2,2-dimethylpropanoyl chloride (or pivalic acid) is a fundamental reaction in organic synthesis. The mechanism of amide bond formation has been the subject of extensive theoretical and experimental investigation.

The direct thermal condensation of a carboxylic acid and an amine to form an amide is generally a slow process. researchgate.net Mechanistic studies, including calorimetric and NMR experiments, alongside DFT computational studies, have been employed to understand this transformation. researchgate.net One proposed mechanism that avoids high-energy zwitterionic intermediates involves the dimerization of the carboxylic acid via hydrogen bonding. This dimer then reacts with the amine. researchgate.net An alternative viewpoint considers the initial formation of an ammonium (B1175870) carboxylate salt as either a key intermediate or a side reaction. researchgate.net

When a more reactive carboxylic acid derivative, such as an acyl chloride, is used, the reaction is much faster. The mechanism involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses by expelling the chloride leaving group to form the amide bond. youtube.com

Spectroscopic and Structural Characterization of N 2 Bromophenyl 2,2 Dimethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

No specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for N-(2-bromophenyl)-2,2-dimethylpropanamide could be found in the searched resources. To perform a detailed analysis, the chemical shifts of the aromatic protons on the 2-bromophenyl group and the singlet for the tert-butyl group would be required, along with the coupling constants for the aromatic protons to determine their substitution pattern and spatial relationships.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

While the existence of a ¹³C NMR spectrum is noted in chemical databases, the actual experimental chemical shift values for the distinct carbon atoms in this compound are not available. A detailed interpretation would require the chemical shifts for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the brominated aromatic ring.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

No publicly available IR spectrum or tabulated data of the characteristic vibrational modes for this compound could be located. A detailed analysis would involve the identification of key absorption bands, such as the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II), as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular ion peak and a detailed analysis of the fragmentation pattern for this compound, is not available in the public domain. Such an analysis would involve identifying the base peak and other significant fragments to elucidate the compound's structure and fragmentation pathways under mass spectrometric conditions.

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Elucidation

A search of crystallographic databases and the scientific literature did not yield any results for single-crystal X-ray diffraction studies on this compound. Consequently, no information is available regarding its crystal system, space group, unit cell dimensions, or the precise three-dimensional arrangement of the molecules in the solid state.

Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

Without single-crystal X-ray diffraction data, a discussion of the crystal packing, intermolecular interactions, hydrogen bonding network, and potential π-π stacking interactions is not possible. This information is fundamental to understanding the supramolecular chemistry of the compound in the solid state.

Molecular Conformation and Planarity of the Amide Linkage

The molecular conformation of this compound is largely defined by the rotational relationship between the 2-bromophenyl group and the 2,2-dimethylpropanamide (pivalamide) moiety. A key feature in N-aryl amides is the degree of twist, or the dihedral angle, between the plane of the aromatic ring and the plane of the amide linkage (-NH-C=O).

In the related molecule, N-(2-bromophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the amide side chain is observed to be 42.75(14)°. researchgate.net This significant deviation from coplanarity is a common feature in ortho-substituted N-phenylacetamides. The steric hindrance introduced by the bulky bromine atom at the ortho position of the phenyl ring, adjacent to the amide nitrogen, forces the amide group to rotate out of the plane of the ring. This twisting minimizes steric repulsion between the bromine atom and the substituents on the amide nitrogen and carbonyl carbon.

Given the even greater steric bulk of the tert-butyl group in this compound compared to the methyl group in the acetamide (B32628) analogue, it is highly probable that a similarly non-planar conformation exists in the title compound. The large tert-butyl group would likely enhance the steric clash with the ortho-bromine atom, potentially leading to an even larger dihedral angle between the phenyl and amide planes.

Table 1: Comparison of Bond Distances in N-(2-bromophenyl)acetamide

| Bond | Bond Length (Å) |

| C(aromatic)-N | 1.418 (4) |

| C(carbonyl)-N | 1.358 (4) |

Data derived from the crystal structure of N-(2-bromophenyl)acetamide. researchgate.net

Influence of Halogen Substituents on Crystal Architecture

The presence of a halogen substituent, such as bromine, on an aromatic ring can significantly influence the crystal packing of a molecule through various intermolecular interactions, including hydrogen bonding and halogen bonding.

In the crystal structures of related N-aryl amides, the primary mode of supramolecular assembly is often dictated by hydrogen bonds involving the amide group. Typically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction frequently leads to the formation of chains or ribbons of molecules. For instance, in the crystal of N-(2-bromophenyl)acetamide, molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net A similar hydrogen-bonding motif is expected to be a dominant feature in the crystal structure of this compound, organizing the molecules into well-defined one-dimensional arrays.

The bromine atom itself can also participate in directing the crystal architecture. While not observed to be the primary interaction in the acetamide analogue, bromine atoms can engage in halogen bonding (Br···O, Br···N) or other weak interactions (e.g., C-H···Br). The propensity for a halogen atom to form a halogen bond is influenced by the electronic environment and the presence of suitable halogen bond acceptors. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl). The interplay between the strong N-H···O hydrogen bonds and these potentially weaker halogen-mediated interactions would ultimately determine the final three-dimensional crystal architecture of this compound. The steric demands of the tert-butyl group would also play a crucial role in dictating the efficiency of molecular packing.

Computational Chemistry and Theoretical Studies on N 2 Bromophenyl 2,2 Dimethylpropanamide

Molecular Modeling and Electronic Structure Analysis

Molecular modeling of N-(2-bromophenyl)-2,2-dimethylpropanamide typically begins with the generation of a three-dimensional structure. This structure is then optimized using quantum chemical methods, such as Density Functional Theory (DFT), to find its lowest energy conformation. nih.govnih.gov The resulting model provides precise information on bond lengths, bond angles, and dihedral angles. The presence of a bulky tert-butyl group and an ortho-bromo substituent creates significant steric hindrance, which forces the molecule into a non-planar conformation. The dihedral angle between the plane of the phenyl ring and the amide group is a key structural parameter determined through these models.

Electronic structure analysis delves into the distribution of electrons within the molecule, which is fundamental to its chemical properties. Calculations can reveal the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites for potential intermolecular interactions. For this compound, the oxygen of the carbonyl group and the lone pairs of the bromine atom are expected to be regions of high electron density, while the amide hydrogen would be an electron-deficient site.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

QSAR descriptors are calculated properties that translate the chemical structure of a molecule into numerical values. These descriptors are essential for predicting the physicochemical and biological properties of compounds. Several key QSAR descriptors for this compound have been computed and are available in public databases. nih.gov

Table 1: Key QSAR Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem CID 357675 nih.gov |

| Partition Coefficient (XLogP3) | 2.8 | PubChem CID 357675 nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem CID 357675 nih.gov |

The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of a drug, including its intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the computed TPSA is 29.1 Ų. nih.gov This value is derived from the contributions of the nitrogen and oxygen atoms of the amide group.

The partition coefficient (LogP) is a measure of a compound's hydrophobicity, defined as the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. It is a critical parameter in medicinal chemistry for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A commonly used predicted value for LogP is XLogP3. For this compound, the calculated XLogP3 value is 2.8. nih.gov This positive value indicates that the compound is moderately hydrophobic, suggesting it is more soluble in lipids than in water.

The capacity of a molecule to form hydrogen bonds is crucial for its interaction with biological targets like proteins and enzymes. This is quantified by counting the number of hydrogen bond donors and acceptors. This compound has one hydrogen bond donor, which is the hydrogen atom attached to the amide nitrogen. nih.gov It also has one primary hydrogen bond acceptor, the oxygen atom of the carbonyl group. nih.gov The bromine atom can also act as a weak hydrogen bond acceptor.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotatable bonds are the C-N bond of the amide and the N-C bond connecting the nitrogen to the phenyl ring. Rotation around these bonds gives rise to different conformers with varying energies.

The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double-bond character, leading to distinct s-cis and s-trans conformers in some anilides. ias.ac.in The steric bulk of the tert-butyl group and the ortho-bromo substituent on the phenyl ring heavily influences the rotational barrier and the relative stability of these conformers. Computational methods can be used to explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This exploration helps identify the most stable (lowest energy) conformers and the energy barriers between them, providing a comprehensive view of the molecule's flexibility and preferred shapes. Due to the steric clash between the ortho-bromine and the carbonyl oxygen, as well as the bulky tert-butyl group, the phenyl ring and the amide plane are expected to be significantly twisted relative to each other in the lowest-energy conformer.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Methods like Density Functional Theory (DFT) can accurately calculate NMR chemical shifts and IR vibrational frequencies. nih.govnih.govrsc.org

For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The calculated shielding values are then referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield the chemical shifts. acs.org These predictions are valuable for assigning peaks in experimental spectra.

Similarly, the infrared (IR) spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the N-H stretch, C=O stretch of the amide group, C-H stretches of the aromatic ring and alkyl groups, and C-Br stretch. Comparing the predicted spectrum with the experimental one can confirm the compound's identity and structural features.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Parameter | Illustrative Value Range | Corresponding Functional Group/Atom |

|---|---|---|---|

| IR | Vibrational Frequency | ~3300-3400 cm⁻¹ | N-H Stretch (Amide) |

| IR | Vibrational Frequency | ~1660-1690 cm⁻¹ | C=O Stretch (Amide I) |

| IR | Vibrational Frequency | ~1510-1560 cm⁻¹ | N-H Bend (Amide II) |

| ¹³C NMR | Chemical Shift | ~175-180 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR | Chemical Shift | ~115-140 ppm | Aromatic Carbons |

| ¹³C NMR | Chemical Shift | ~25-40 ppm | Alkyl Carbons |

| ¹H NMR | Chemical Shift | ~7.0-8.5 ppm | Aromatic & Amide Protons |

| ¹H NMR | Chemical Shift | ~1.0-1.5 ppm | tert-Butyl Protons |

Note: These are typical value ranges for the functional groups listed and serve as an illustration of the type of data generated by computational prediction, not specific calculated values for this molecule.

Reaction Pathway Energetics and Transition State Characterization via DFT Calculations

Information not available in the public domain.

Chemical Reactivity and Derivatization of N 2 Bromophenyl 2,2 Dimethylpropanamide

Substitution Reactions at the Brominated Phenyl Moiety

The carbon-bromine bond on the phenyl ring of N-(2-bromophenyl)-2,2-dimethylpropanamide is the primary site for traditional cross-coupling reactions. As a typical aryl bromide, it readily participates in various palladium-catalyzed transformations to form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgwikipedia.orgacsgcipr.orgyonedalabs.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a C(sp²)–C(sp²) bond. yonedalabs.com For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl group. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the introduction of vinyl groups at the position of the bromine atom. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org The copper(I) salt acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step in the palladium catalytic cycle. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound enables the synthesis of various N,N'-disubstituted ortho-phenylenediamide derivatives after potential hydrolysis of the pivaloyl group. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalyst system. libretexts.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Palladium Catalyst | Ligand (if separate) | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, PCy₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Transformations Involving the Amide Nitrogen

The amide nitrogen in this compound is part of a sterically hindered pivalamide (B147659) group, which makes it relatively unreactive. However, under specific conditions, it can undergo transformations. The planarity and resonance stabilization of N-pivaloyl amides contribute to their stability. nih.gov

Hydrolysis of the amide bond to yield 2-bromoaniline (B46623) and pivalic acid is possible but typically requires harsh conditions, such as strong acid or base and elevated temperatures, due to the steric hindrance from the adjacent tert-butyl group.

While the Buchwald-Hartwig amination is used to form C-N bonds from aryl halides, related palladium-catalyzed N-arylation reactions can, in principle, use existing amides as nucleophiles. syr.edu However, the N-H bond of the secondary amide in this compound is weakly acidic and sterically encumbered, making it a poor nucleophile for such transformations without strong activation.

Recent studies have shown that N-pivaloyl activated amides can undergo transformations like esterification, suggesting that the amide bond can be cleaved and reformed under specific organocatalytic conditions. nih.gov This indicates potential for using the amide group as a synthetic handle, though it often requires prior activation.

Reactivity of the Pivaloyl (2,2-dimethylpropanamide) Moiety

The pivaloyl group is known for its high steric bulk and chemical stability, often being used as a robust protecting group. libretexts.org Its reactivity is largely limited to the cleavage of the amide bond, either through hydrolysis as mentioned above or through reduction.

Reduction of the amide carbonyl group to a methylene (B1212753) group (-C(O)NH- → -CH₂NH-) can be achieved using powerful reducing agents like borane·THF complex or lithium aluminum hydride (LiAlH₄). nih.gov This would convert this compound into the corresponding secondary amine, N-(2-bromophenyl)-2,2-dimethylpropan-1-amine. The steric hindrance of the pivaloyl group may necessitate forcing conditions for the reduction to proceed efficiently.

The tert-butyl group itself is exceptionally unreactive due to the absence of α-hydrogens and the strength of its C-C and C-H bonds, making it resistant to most common chemical transformations, including oxidation and reactions involving enolates. Reductive protocols for the complete removal of a pivaloyl group from a nitrogen atom have been developed, sometimes using dissolving metal reductions or specific lithiation processes, offering a pathway to deprotection. researchgate.net

Functionalization Strategies via Selective C-H Activation

A significant aspect of the reactivity of this compound is the ability of the pivaloyl amide group to act as a directing group in transition-metal-catalyzed C-H activation. nih.gov The amide functionality can coordinate to a metal center, typically palladium, positioning the catalyst to selectively activate a specific C-H bond on the phenyl ring. rsc.orgrsc.org

For this compound, the pivaloyl amide group directs the functionalization to the ortho C-H bond, which is the C-H bond at the C3 position of the phenyl ring. This regioselectivity arises from the formation of a stable five-membered palladacycle intermediate involving the amide nitrogen, the carbonyl oxygen, the palladium catalyst, and the C3-carbon of the aromatic ring. nih.govrsc.org

This directed C-H activation strategy allows for the introduction of various functional groups at the C3 position, a site that is not easily accessible through classical electrophilic aromatic substitution. Reactions such as arylation, olefination, and acetoxylation can be achieved at this position, providing a powerful tool for synthesizing highly substituted aromatic compounds. nih.govrsc.org The bromine at the C2 position remains intact during these transformations, allowing for subsequent functionalization via the cross-coupling reactions described in section 6.1. This orthogonal reactivity makes this compound a versatile building block for complex molecule synthesis.

Table 2: Pivaloyl-Directed C-H Functionalization

| Functionalization | Reagent Type | Palladium Catalyst | Oxidant/Additive | Outcome |

|---|---|---|---|---|

| Arylation | Aryl Iodide/Bromide | Pd(OAc)₂ | Ag₂O, K₂CO₃ | Introduction of an aryl group at the C3 position |

| Olefination | Alkene | Pd(OAc)₂ | AgOAc, Cu(OAc)₂ | Introduction of a vinyl group at the C3 position |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | PhI(OAc)₂ (as oxidant) | Introduction of an acetoxy group at the C3 position |

| Hydroxylation | O₂ | [RuCl₂(p-cymene)]₂ | PIFA, Photocatalyst | Introduction of a hydroxyl group at the C3 position |

Advanced Synthetic Applications of N 2 Bromophenyl 2,2 Dimethylpropanamide As a Chemical Precursor

Utilization in the Synthesis of Complex Organic Architectures

The strategic placement of the bromine atom ortho to the amide functionality in N-(2-bromophenyl)-2,2-dimethylpropanamide provides a reactive handle for intramolecular cyclization reactions, enabling the construction of intricate polycyclic frameworks. A prominent application lies in the palladium-catalyzed synthesis of phenanthridinone derivatives. This transformation typically involves an intramolecular C-H bond functionalization, where the palladium catalyst facilitates the coupling between the bromine-bearing carbon and an ortho C-H bond of the N-aryl group, if present, or through a dimerization-type process.

For instance, analogous N-aryl-2-bromobenzamides have been shown to undergo palladium-catalyzed intramolecular C-H arylation to furnish the corresponding phenanthridinone core. nih.govnih.govrsc.org The bulky pivaloyl group (2,2-dimethylpropanoyl) on the nitrogen atom can influence the regioselectivity and efficiency of such cyclizations.

| Reactant | Reaction Type | Product Class | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| This compound Analogue | Palladium-Catalyzed Intramolecular C-H Arylation | Phenanthridinones | Pd(OAc)₂, PPh₃, Cs₂CO₃ | nih.gov |

Precursor for the Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a variety of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.

Synthesis of Substituted Piperidines

While direct synthesis of substituted piperidines from this compound is not extensively documented, its structural motifs can be incorporated into more complex starting materials for piperidine (B6355638) synthesis. For example, the N-(2-bromophenyl) moiety can be part of a larger molecule that undergoes palladium-catalyzed intramolecular Heck reactions to form spirocyclic piperidine derivatives.

Formation of Indolone Derivatives

Indolone derivatives, including oxindoles and 3-oxindoles, are important structural motifs in numerous natural products and pharmaceuticals. juniperpublishers.comorganic-chemistry.org this compound can serve as a precursor to these systems. For instance, palladium-catalyzed intramolecular α-arylation of related N-(2-halophenyl)amides, where the amide has an α-proton, leads to the formation of oxindoles. organic-chemistry.org Although this compound itself lacks α-protons on the pivaloyl group, derivatives where the pivaloyl group is replaced by an acyl group with α-hydrogens can readily undergo this cyclization.

| Precursor Type | Reaction | Product | Catalyst System | Reference |

|---|---|---|---|---|

| N-(2-bromophenyl)acetamide derivative | Intramolecular α-Arylation | Oxindole | Pd(OAc)₂ / Ligand | organic-chemistry.org |

Other Nitrogen-Containing Heterocycles via Cyclization or Annulation Reactions

The N-(2-bromophenyl)amide scaffold is a versatile building block for various other nitrogen-containing heterocycles. Palladium-catalyzed annulation reactions of 2-bromobenzamides with various coupling partners have been developed to construct complex heterocyclic systems. nih.gov For example, the reaction of a 2-bromobenzamide (B1207801) with an o-bromobenzoic acid in the presence of a palladium catalyst can lead to the formation of a phenanthridinone skeleton. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Catalyst/Reagents | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzamide Analogue | o-Bromobenzoic Acid | Palladium-Catalyzed Annulation | Phenanthridin-6(5H)-one | Pd(OAc)₂, PPh₃, Cs₂CO₃ | nih.gov |

Role in the Development of Catalytic Systems and Ligand Synthesis

The N-(2-bromophenyl)amide framework can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen and oxygen atoms of the amide group can act as coordination sites for a metal center, while the bromo-substituted phenyl ring provides a site for further functionalization to create more complex ligand architectures.

For example, palladium-catalyzed C-N cross-coupling reactions are widely used in the synthesis of ligands. acs.org An N-(2-bromophenyl)amide derivative could potentially undergo such a reaction to attach a coordinating group, thereby forming a bidentate or tridentate ligand. These ligands can then be used to prepare metal complexes with applications in various catalytic transformations, such as cross-coupling reactions. While direct examples utilizing this compound for ligand synthesis are not prevalent in the literature, the underlying chemical principles support its potential in this area.

| Precursor Moiety | Synthetic Strategy | Potential Ligand Type | Potential Application | Reference |

|---|---|---|---|---|

| N-(2-bromophenyl)amide | C-N Cross-Coupling | Bidentate (N,O) Ligands | Palladium-Catalyzed Cross-Coupling | acs.org |

Conclusion and Future Research Directions

Synthesis of N-Aryl Amides: Current State and Remaining Challenges

The formation of the amide bond is one of the most fundamental and frequently employed reactions in organic chemistry. However, the synthesis of N-aryl amides, particularly those with significant steric hindrance like N-(2-bromophenyl)-2,2-dimethylpropanamide, is not without its difficulties.

Traditional methods for amide bond formation often involve the coupling of an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), frequently in the presence of a base. For the synthesis of this compound, this would typically involve the reaction of 2-bromoaniline (B46623) with pivaloyl chloride.

While conceptually straightforward, this approach can be hampered by the low nucleophilicity of 2-bromoaniline, a consequence of the electron-withdrawing nature of the bromine atom and the steric bulk around the amine group. This can lead to slow reaction rates and the need for harsh reaction conditions, potentially resulting in undesired side reactions and lower yields.

To overcome these limitations, modern synthetic chemistry has seen the development of powerful catalytic methods. Among the most prominent are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govrsc.org These methods allow for the formation of C-N bonds under milder conditions and with a broader substrate scope. In the context of this compound, a palladium catalyst could facilitate the coupling of 2-bromoaniline with a pivaloyl amide source or, alternatively, the coupling of an N-pivaloyl amine equivalent with 2-bromobenzene.

Another significant approach is the Ullmann condensation, a copper-catalyzed reaction that has long been used for the formation of C-N bonds. wikipedia.org While traditionally requiring high temperatures, modern advancements have led to the development of more active copper catalyst systems that can operate under milder conditions.

Despite these advances, the synthesis of sterically hindered N-aryl amides remains a challenge. The bulky tert-butyl group of the pivaloyl moiety in this compound, combined with the ortho-bromo substituent, creates a sterically demanding environment around the amide nitrogen. This can impede the approach of reactants and catalysts, necessitating carefully optimized reaction conditions and potentially specialized catalytic systems.

A summary of common synthetic methods for N-aryl amides is presented in the table below.

| Synthesis Method | Description | Key Challenges for this compound |

| Acylation of Anilines | Reaction of an aniline (B41778) with an acyl chloride or anhydride. | Low nucleophilicity of 2-bromoaniline, steric hindrance. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Steric hindrance from both the ortho-bromo group and the pivaloyl moiety can challenge catalyst efficiency. |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an amine. | Often requires high temperatures, though milder methods are emerging. Catalyst poisoning can be an issue. |

| Umpolung Amide Synthesis | A newer method involving the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines. rsc.orgnih.gov | The substrate scope for highly hindered systems may still be under development. |

Emerging Methodologies and Underexplored Reactivities for Brominated Anilides

The field of organic synthesis is in a constant state of evolution, with new methodologies continually being developed to address long-standing challenges. For the synthesis and functionalization of brominated anilides like this compound, several exciting avenues are emerging.

One promising area is the development of novel catalytic systems with enhanced activity and selectivity for sterically demanding substrates. This includes the design of new ligands for palladium and copper catalysts that can create a more open and accessible coordination sphere, thereby facilitating the coupling of hindered partners. Furthermore, the exploration of alternative transition metals for C-N bond formation is an active area of research, with metals like nickel and iron showing promise in certain applications. organic-chemistry.org

Beyond the synthesis of the amide bond itself, the bromine atom on the aromatic ring of this compound represents a key functional handle for further molecular elaboration. The reactivity of this ortho-bromo substituent is a subject of considerable interest. While aryl bromides are well-established partners in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the interplay between the bromine atom and the adjacent bulky amide group can lead to unique and underexplored reactivity patterns.

For instance, the ortho-relationship of the bromine and the amide nitrogen opens up the possibility of intramolecular cyclization reactions. Under the influence of a suitable catalyst or reagent, the molecule could potentially undergo cyclization to form heterocyclic structures, which are prevalent in pharmaceuticals and other biologically active compounds. numberanalytics.com The steric strain imposed by the pivaloyl group could influence the feasibility and outcome of such cyclizations.

Furthermore, the bromine atom can be a precursor for the introduction of other functional groups through nucleophilic aromatic substitution or metal-halogen exchange reactions. The electronic and steric environment created by the N-pivaloyl group can modulate the reactivity of the C-Br bond, potentially allowing for selective transformations that might be difficult to achieve with simpler brominated anilines.

Potential for Integration into Novel Chemical Transformations and Materials Science Applications

The unique structural features of this compound make it a compelling building block for the development of novel chemical transformations and advanced materials.

In the realm of synthetic methodology, this compound can serve as a valuable probe for testing the limits of new catalytic systems designed for challenging C-N and C-C bond formations. Its inherent steric hindrance and the presence of the reactive bromine atom provide a rigorous test for catalyst efficiency and selectivity.

From a materials science perspective, the integration of N-aryl amide moieties into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific intermolecular interactions. numberanalytics.comresearchgate.net The brominated phenyl ring of this compound offers a site for polymerization or for post-polymerization modification. For example, it could potentially be used as a monomer in cross-coupling polymerization reactions to create novel conjugated polymers with interesting electronic and optical properties. rsc.org

The bulky pivaloyl group could also play a significant role in dictating the solid-state packing and morphology of materials derived from this compound. This could be leveraged to control the properties of thin films or other solid-state assemblies, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Moreover, the ability to selectively functionalize the bromine atom opens up pathways to a wide array of derivatives with tailored properties. For instance, replacement of the bromine with fluorescent or electroactive groups could lead to the creation of novel molecular probes or functional materials. The amide linkage itself can participate in hydrogen bonding, which can be a powerful tool for directing the self-assembly of molecules into well-ordered supramolecular structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-bromophenyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves reacting 2-bromoaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm structure by identifying key signals: aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 8.1–8.3 ppm), and tert-butyl group (δ 1.2–1.4 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction determines molecular geometry and intermolecular interactions (e.g., N–H···O hydrogen bonds). For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 9.575 Å, b = 13.027 Å, c = 8.834 Å, β = 92.07° are common. SHELXL refinement resolves thermal parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

- Methodology : Contradictions often arise from disorder or thermal motion. Use SHELXL’s PART and SIMU commands to model disorder, and validate with residual density maps. For example, if the C=O bond length deviates from the expected 1.24 Å (e.g., 1.26 Å in a study), check for electron delocalization or hydrogen bonding effects. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodology :

- Step-wise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive amines during subsequent reactions (e.g., Suzuki couplings). Deprotect with trifluoroacetic acid (TFA) in dichloromethane .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while non-polar solvents (e.g., toluene) favor cyclization steps .

Q. How do electronic and steric effects of the 2-bromophenyl and tert-butyl groups influence the compound’s reactivity?

- Methodology :

- Electronic effects : The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution (e.g., nitration at the para position). DFT calculations (Mulliken charges) quantify charge distribution .

- Steric effects : The bulky tert-butyl group hinders rotation around the amide bond (C–N), stabilizing specific conformers. Variable-temperature NMR (VT-NMR) or NOESY experiments detect restricted rotation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data for hydrogen bonding interactions?

- Methodology :

- Experimental validation : Compare hydrogen bond lengths (e.g., N–H···O = 2.8–3.0 Å) from X-ray data with DFT-optimized geometries. Discrepancies >0.1 Å may indicate crystal packing forces not modeled in gas-phase calculations .

- Solvent correction : Use implicit solvent models (e.g., PCM in Gaussian) to account for dielectric effects in computational studies .

Comparative Structural Analysis

Q. How does this compound compare to analogs like N-(4-chlorophenyl)-2,2-dimethylpropanamide in biological assays?

- Methodology :

- Structural comparison : The bromine atom’s larger van der Waals radius enhances hydrophobic interactions in enzyme binding pockets compared to chlorine.

- Biological testing : Conduct enzyme inhibition assays (e.g., COX-2 or kinase assays) with both compounds. For example, IC₅₀ values may differ by 10–20% due to halogen size and electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.